molecular formula C15H14O3 B1614581 4-[(4-Methylphenoxy)methyl]benzoic acid CAS No. 88382-46-1

4-[(4-Methylphenoxy)methyl]benzoic acid

Cat. No.: B1614581
CAS No.: 88382-46-1
M. Wt: 242.27 g/mol
InChI Key: YYFXDSVQJCNVML-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Phenoxyacetic Acid Derivatives

The journey of phenoxyacetic acid and its derivatives began in the late 19th century, with the first synthesis of phenoxyacetic acid itself reported in 1880. prepchem.com Initially, these compounds were subjects of academic interest. However, their profound biological effects became evident in the 1940s, leading to their development as some of the first selective organic herbicides. nih.gov Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) revolutionized agriculture by selectively controlling broadleaf weeds in cereal crops. nih.gov

The mechanism of action for these herbicidal derivatives was found to mimic the natural plant growth hormone auxin, causing uncontrolled growth and eventual death in susceptible plants. nih.gov Beyond agriculture, the versatile phenoxyacetic acid moiety has been incorporated into numerous pharmaceuticals, demonstrating a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antihypertensive properties. chemimpex.com This historical success has sustained scientific interest in synthesizing and evaluating new derivatives for various applications. chemimpex.com

Significance of Benzoic Acid Scaffolds in Medicinal Chemistry

The benzoic acid scaffold is a fundamental building block in the realm of medicinal chemistry. google.comchemicalbook.comgoogleapis.com First discovered in the 16th century, this simple aromatic carboxylic acid is a component of many naturally occurring bioactive compounds. google.comchemicalbook.com Its structural and electronic properties make it an ideal anchor or "scaffold" for the design and synthesis of new therapeutic agents. googleapis.com

The carboxylic acid group can participate in crucial hydrogen bonding and ionic interactions with biological targets like enzymes and receptors, while the phenyl ring provides a framework for introducing various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Numerous successful drugs are built upon a benzoic acid core, including diuretics like furosemide, local anesthetics such as benzocaine, and anticancer agents. google.comchemicalbook.com The prevalence of this scaffold in both natural products and synthetic drugs underscores its importance and enduring appeal to medicinal chemists. googleapis.com For instance, researchers have synthesized and tested numerous benzoic acid derivatives for their potential as influenza neuraminidase inhibitors. biosynth.com

Research Trajectories and Unexplored Potentials of the Chemical Compound

Specific research focused solely on 4-[(4-Methylphenoxy)methyl]benzoic acid is not extensively documented in publicly available literature, suggesting it is a compound with significant unexplored potential. Much of the existing research focuses on isomeric or related structures. For example, studies on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid, an isomer, have shown promising antimicrobial and antifungal activities. Similarly, related compounds like 4-[(4-formylphenoxy)methyl]benzoic acid have been investigated as synthetic antimicrobial agents.

The potential research trajectories for this compound can be inferred from its structural components. Its phenoxyacetic acid portion suggests possible applications in agrochemicals or as an anti-inflammatory agent. The benzoic acid scaffold provides a platform for developing novel therapeutic agents, potentially in areas like oncology or infectious diseases. google.comgoogleapis.com

Further research is required to synthesize and characterize this compound thoroughly. Subsequent investigations would involve screening for various biological activities. The table below outlines potential areas of research based on the activities of structurally similar compounds.

Research AreaPotential ApplicationRationale based on Structural Analogs
Antimicrobial/Antifungal Development of new antibiotics or fungicides.Isomers and related structures like 2-(4-methylphenoxymethyl) benzoic acid derivatives show significant activity against various bacterial and fungal strains.
Agrochemicals Creation of novel selective herbicides or pesticides.The phenoxyacetic acid core is historically significant in the development of herbicides. nih.govchemimpex.com
Medicinal Chemistry Use as a scaffold for drug discovery.The benzoic acid moiety is a well-established pharmacophore in drugs targeting cancer, inflammation, and infectious diseases. google.comgoogleapis.combiosynth.com
Polymer Science Use as a monomer or additive in polymer synthesis.Structurally related benzoic acid derivatives are used to create high-performance polymers like PEEK (poly ether ether ketone).

Systematic exploration in these areas could uncover unique properties and establish the position of this compound within the broader landscape of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methylphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-2-8-14(9-3-11)18-10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFXDSVQJCNVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358381
Record name 4-[(4-methylphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88382-46-1
Record name 4-[(4-methylphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Methylphenoxy Methyl Benzoic Acid and Analogues

Established Synthetic Routes to the Core Structure

The foundational synthesis of 4-[(4-Methylphenoxy)methyl]benzoic acid hinges on classical organic reactions that reliably construct the core structure. These methods primarily involve the formation of the ester or acid, the creation of the ether linkage, and subsequent functionalization.

Esterification and Hydrolysis Approaches

The synthesis of the target carboxylic acid often proceeds via a corresponding ester, typically a methyl or ethyl ester, which is then hydrolyzed in a final step. This strategy is common as esters are often more soluble and easier to purify than the corresponding carboxylic acids. The hydrolysis is a fundamental and high-yielding reaction.

A typical final step in the synthesis of related structures involves the saponification of a methyl ester. For instance, the synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid is achieved by refluxing its methyl ester precursor with sodium hydroxide in methanol. The reaction mixture is then acidified to precipitate the desired carboxylic acid prepchem.com. This straightforward hydrolysis is widely applicable to the synthesis of the title compound.

Table 1: Representative Hydrolysis Reaction

Starting Material Reagents Conditions Product Yield
Methyl 4-[(4-methylphenoxy)methyl]benzoate 1. NaOH, Methanol/Water 1. Reflux This compound High

Conversely, esterification is employed to protect the carboxylic acid group or to create ester derivatives. Benzoic acids can be converted to their methyl esters by reaction with thionyl chloride to form the acyl chloride, followed by the addition of methanol prepchem.com. Another common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid tcu.edu. Solid acid catalysts, such as titanium zirconium solid acids, have also been developed for the efficient esterification of various benzoic acids with methanol mdpi.com.

Ether Linkage Formation Strategies

The central ether bond in this compound is a key structural feature. The Williamson ether synthesis is the most common and direct method for its construction. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide masterorganicchemistry.com.

For the synthesis of the title compound, this would typically involve the reaction of p-cresol (B1678582) with an ester of 4-(halomethyl)benzoic acid, such as methyl 4-(bromomethyl)benzoate. The phenolic proton of p-cresol is first removed by a base (e.g., sodium hydride or potassium carbonate) to form the more nucleophilic phenoxide, which then displaces the bromide from the benzylic position.

Table 2: Williamson Ether Synthesis Approach

Nucleophile Precursor Electrophile Base Solvent

This method is highly effective for primary alkyl halides like the benzyl bromide derivative, leading to good yields of the desired ether masterorganicchemistry.com. Variations in this strategy include the use of copper-based catalysts for coupling phenols with aromatic halides, a reaction known as the Ullmann condensation, which is particularly useful for forming diaryl ethers prepchem.comgoogle.com.

Carboxylic Acid Functionalization Techniques

Once the core structure of this compound is obtained, the carboxylic acid group serves as a versatile handle for further derivatization. A primary transformation is the conversion to an acid chloride, which is a highly reactive intermediate. This is commonly achieved by treating the carboxylic acid with reagents like thionyl chloride or cyanuric chloride researchgate.netresearchgate.net.

The resulting acid chloride can then be reacted with a wide range of nucleophiles to generate a library of derivatives. For example, reaction with alcohols or phenols produces esters, while reaction with amines yields amides. A study demonstrated the conversion of a phenoxymethyl (B101242) benzoic acid into its acid chloride, which was subsequently reacted with various aminobenzenesulfonamides to create new sulfonamide derivatives researchgate.net.

Table 3: Functionalization of the Carboxylic Acid Group

Reaction Reagent(s) Product Type
Acyl Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride Acyl Chloride
Esterification Alcohol, Amine Base (e.g., Pyridine) Ester

Advanced Synthetic Strategies for Derivatization

To create more complex analogues and to introduce diverse functionalities, advanced synthetic methods are employed. These include powerful transition-metal-catalyzed reactions and highly specific ligation chemistries.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds researchgate.net. These reactions allow for the derivatization of the aromatic rings within the this compound scaffold. To apply these methods, a halogenated version of one of the starting materials is typically required.

For instance, a Buchwald-Hartwig amination could be used to synthesize analogues where an amine is attached to one of the aryl rings. One reported synthesis utilized a Buchwald-Hartwig reaction between methyl 4-bromo-2-methylbenzoate and 4-methylaniline, followed by ester hydrolysis, to produce the corresponding N-aryl anthranilic acid derivative nih.gov. Similarly, Suzuki or Heck coupling reactions could be performed on a bromo-substituted derivative of the core structure to introduce new aryl, vinyl, or alkyl groups dntb.gov.uanih.gov.

Table 4: Potential Palladium-Catalyzed Derivatizations

Reaction Name Coupling Partners Catalyst/Ligand System Bond Formed
Suzuki Coupling Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. C(sp²)-C(sp²)
Heck Coupling Aryl/Vinyl Halide + Alkene Pd(OAc)₂, P(o-tol)₃ C(sp²)-C(sp²)
Buchwald-Hartwig Amination Aryl Halide + Amine Pd₂(dba)₃/BINAP, etc. C(sp²)-N

These reactions are valued for their high functional group tolerance and broad applicability in creating diverse molecular architectures researchgate.net.

Click Chemistry Applications for Functionalization

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two molecular fragments csmres.co.uk.

To apply this strategy to this compound, the core structure must first be functionalized with either an azide or a terminal alkyne group. This can be achieved through standard synthetic transformations. For example, the carboxylic acid could be converted to an amide using an amino-alkyne or an amino-azide. Alternatively, an alkyne group could be introduced onto the phenolic ring of a precursor via a Williamson ether synthesis with propargyl bromide.

Once the functionalized core structure is prepared, it can be "clicked" with a complementary fragment. This powerful ligation strategy is widely used in drug discovery and materials science to rapidly assemble complex molecules and build libraries of compounds for screening dergipark.org.trresearchgate.net. The resulting triazole linker is not just a passive spacer; it is a stable, polar, and aromatic unit that can participate in hydrogen bonding and improve the pharmacokinetic properties of a molecule nih.gov.

Table 5: Hypothetical Click Chemistry Functionalization

Functionalized Core Structure Click Partner Reaction Linkage
Alkyne-modified core Azide-containing molecule (R-N₃) CuAAC 1,4-disubstituted 1,2,3-triazole
Azide-modified core Alkyne-containing molecule (R-C≡CH) CuAAC 1,4-disubstituted 1,2,3-triazole

This approach offers a modular and highly efficient way to generate a vast array of derivatives from the this compound scaffold.

Green Chemistry Principles in Synthesis Optimization

The conventional synthesis of this compound and its analogues often involves the Williamson ether synthesis, a reliable method for forming the crucial ether linkage. However, traditional approaches can generate significant salt byproducts and may use hazardous solvents. Optimization of this synthesis in line with the twelve principles of green chemistry aims to mitigate these environmental and safety concerns. nih.gov

Key areas of optimization include:

Alternative Solvents and Catalysts : A significant green advancement is the use of surfactants in aqueous media for the Williamson ether synthesis. researchgate.net This approach allows the reaction between the water-insoluble organic reactants to proceed in water, a benign solvent, by creating micelles that enhance reactant concentration and reactivity. researchgate.net Furthermore, the development of catalytic versions of the Williamson synthesis seeks to avoid the large quantities of salt produced in traditional methods that use stoichiometric amounts of base. acs.org For instance, high-temperature catalytic processes can enable the use of weaker, less hazardous alkylating agents like alcohols or esters. acs.org

Energy Efficiency : Microwave-assisted synthesis has emerged as a tool to improve energy efficiency. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

Atom Economy : Synthetic routes are being redesigned to maximize the incorporation of all materials used in the process into the final product. One approach involves the oxidation of an intermediate like 1-methyl-4-[(4-methylphenoxy)methyl]benzene. Using air or oxygen as the oxidant in the presence of a transition metal catalyst system represents a green alternative to stoichiometric heavy metal oxidants. google.com

Use of Safer Reagents : In derivatization steps, such as converting the benzoic acid to an ester, traditional catalysts like sulfuric or p-toluenesulfonic acid can be replaced with recoverable solid acid catalysts. mdpi.com These solid acids are non-corrosive, reusable, and minimize the generation of acidic wastewater. mdpi.com

The table below summarizes the application of green chemistry principles to the synthesis of aryl alkanoic acids.

Green Chemistry PrincipleApplication in Synthesis OptimizationResearch Finding
Prevention Catalytic methods reduce the formation of salt byproducts. acs.orgCatalytic Williamson Ether Synthesis (CWES) at high temperatures avoids stoichiometric base, thus preventing large volumes of salt waste. acs.org
Safer Solvents & Auxiliaries Use of water as a solvent with the aid of surfactants. researchgate.netSurfactant-assisted synthesis in aqueous media makes the production of hydrophobic ethers in water possible, replacing hazardous organic solvents. researchgate.net
Design for Energy Efficiency Application of microwave irradiation to accelerate reactions.Microwave-enhanced Williamson ether synthesis can significantly shorten reaction times and improve yields.
Catalysis Replacement of stoichiometric reagents with recyclable solid acid catalysts for esterification. mdpi.comZirconium-titanium solid acids effectively catalyze the esterification of benzoic acids, are recoverable, and reduce wastewater generation. mdpi.com
Use of Renewable Feedstocks Synthesis of carboxylic acids from cellulose-derived platform chemicals. rsc.orgCatalytic systems have been developed to produce medium-chain carboxylic acids from biomass sources. rsc.org

Synthesis of Novel Derivatives of this compound

The synthesis of novel derivatives of this compound is a key area of research, allowing for the fine-tuning of the molecule's properties. Modifications are typically focused on three main parts of the structure: the benzoic acid moiety, the phenoxy ring, and the methylene (B1212753) bridge.

Modification of the Benzoic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, most commonly through esterification and amidation. These reactions convert the acidic proton into a variety of functional groups, altering the compound's polarity, solubility, and biological interactions.

Esterification: The synthesis of esters from the parent carboxylic acid is a fundamental transformation. A common laboratory method involves a two-step process:

Activation of the Carboxylic Acid : The benzoic acid is first converted to a more reactive intermediate, typically an acyl chloride. This is often achieved by reacting the acid with thionyl chloride (SOCl₂) or cyanuric chloride. researchgate.net

Reaction with an Alcohol : The resulting acyl chloride is then reacted with a desired alcohol (R-OH) to form the corresponding ester. This method is versatile and can be used to synthesize a wide array of alkyl and aryl esters.

A greener approach involves direct catalytic esterification, which avoids the use of halogenating agents like thionyl chloride. mdpi.com Solid acid catalysts, for example, can facilitate the direct condensation of the carboxylic acid with an alcohol, often with the simple removal of water as the only byproduct. mdpi.com

Amidation: The formation of amides follows a similar strategy. The activated acyl chloride can be reacted with primary or secondary amines (RNH₂ or R₂NH) to yield the corresponding amides. Direct catalytic amidation methods are also an area of intense research, aiming to form the amide bond directly from the carboxylic acid and amine, thereby improving atom economy and reducing waste. mdpi.com

The following table provides examples of derivatives resulting from the modification of the benzoic acid group.

Derivative TypeReactantProduct Structure
Methyl Ester Methanol (CH₃OH)
Ethyl Ester Ethanol (CH₃CH₂OH)
N-propylamide Propylamine (CH₃CH₂CH₂NH₂)
N,N-diethylamide Diethylamine ((CH₃CH₂)₂NH)

Substitutions on the Phenoxy Ring

Introducing substituents onto the phenoxy ring allows for systematic variation of the electronic and steric properties of that portion of the molecule. This is typically achieved not by substitution on the final product, but by employing a substituted phenol as a starting material in the initial Williamson ether synthesis.

The general synthetic route involves reacting a 4-(halomethyl)benzoic acid ester with a substituted p-cresol analogue (e.g., 4-methyl-2-chlorophenol, 4-methyl-3-fluorophenol) in the presence of a base. Subsequent hydrolysis of the ester yields the desired derivative. This strategy provides access to a diverse library of compounds, as a wide variety of substituted phenols are commercially available or readily synthesized. This approach is highlighted in patents describing the preparation of various substituted 2-(phenoxymethyl)benzoic acids. google.com

The table below illustrates how different substituted phenols can be used to create derivatives of this compound.

Starting PhenolResulting Derivative Name
p-CresolThis compound
2-Chloro-4-methylphenol4-[(2-Chloro-4-methylphenoxy)methyl]benzoic acid
3-Fluoro-4-methylphenol4-[(3-Fluoro-4-methylphenoxy)methyl]benzoic acid
2,4-Dimethylphenol4-[(2,4-Dimethylphenoxy)methyl]benzoic acid

Alterations of the Methylene Bridge

Modifying the methylene (-CH₂-) bridge that connects the phenoxy and benzoic acid moieties can significantly impact the molecule's conformation and flexibility. Structure-activity relationship (SAR) studies of arylalkanoic acids often show that the distance between the aromatic ring and the acidic center is critical for activity, with a one-carbon spacer being optimal in many cases. pharmacy180.com Altering this linker is therefore a key strategy in drug design and materials science.

Introducing Substituents on the Bridge: A substituent, such as a methyl group, can be introduced on the bridge by starting with an analogue of 4-(bromomethyl)benzoic acid. For example, using methyl 4-(1-bromoethyl)benzoate as the electrophile in the Williamson ether synthesis with p-cresol would result in a final product with a methyl group on the bridging carbon, yielding 4-[1-(4-Methylphenoxy)ethyl]benzoic acid.

Changing the Bridge Length: The length of the linker can be extended by using an electrophile with a longer carbon chain. For instance, reacting p-cresol with methyl 4-(2-bromoethyl)benzoate would introduce an ethylene (-CH₂CH₂-) bridge, leading to the synthesis of 4-[2-(4-Methylphenoxy)ethyl]benzoic acid. Conversely, while synthetically more complex, removing the bridge entirely to create a direct ether linkage would lead to 4-(4-Methylphenoxy)benzoic acid, a related but structurally distinct compound.

These modifications are summarized in the table below.

Modification TypeRequired Electrophile (Ester Form)Resulting Derivative Name
No Alteration (Standard) Methyl 4-(bromomethyl)benzoateThis compound
Methyl-substituted Bridge Methyl 4-(1-bromoethyl)benzoate4-[1-(4-Methylphenoxy)ethyl]benzoic acid
Extended Bridge (Ethylene) Methyl 4-(2-bromoethyl)benzoate4-[2-(4-Methylphenoxy)ethyl]benzoic acid

Investigation of Biological Activities and Preclinical Efficacy

Assessment of Antimicrobial Activity of 4-[(4-Methylphenoxy)methyl]benzoic Acid

Research into the antimicrobial effects of phenoxymethyl (B101242) benzoic acid derivatives has been undertaken, with a particular focus on the structural isomer 2-(4-methylphenoxymethyl) benzoic acid and its subsequent thioureide derivatives. These studies offer a foundational understanding of the antimicrobial potential of this class of compounds.

In vitro evaluations of newly synthesized thioureide derivatives of 2-(4-methylphenoxymethyl) benzoic acid have demonstrated specific antimicrobial activity against a range of microorganisms. researchgate.netnih.gov The qualitative screening of these compounds was performed using adapted diffusion methods, such as impregnating filter paper disks with the test solutions or distributing the solutions into agar (B569324) wells. researchgate.netnih.gov

The thioureide derivatives of 2-(4-methylphenoxymethyl) benzoic acid have been tested against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. researchgate.netnih.govnih.gov The majority of these tested compounds exhibited antimicrobial activity against these strains. researchgate.netnih.gov

Screening against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa has also been conducted. researchgate.netnih.govnih.gov The results indicated that the antimicrobial activity against these strains was more selective, with only a few compounds showing efficacy against E. coli and K. pneumoniae. researchgate.netnih.gov However, a notable activity was observed against P. aeruginosa for some derivatives. researchgate.netnih.gov

The antifungal potential of these derivatives was evaluated against strains like Candida albicans and Aspergillus niger. researchgate.netnih.govnih.gov The studies revealed that the most significant antimicrobial activity of the tested compounds was against these planktonic fungal cells. researchgate.netnih.gov

Quantitative assays to determine the Minimal Inhibitory Concentration (MIC) for the thioureide derivatives of 2-(4-methylphenoxymethyl) benzoic acid were carried out using the broth microdilution method. researchgate.netnih.gov The MIC values for these compounds varied, indicating specific antimicrobial activity. nih.gov

The following table summarizes the reported MIC ranges for the thioureide derivatives of 2-(4-methylphenoxymethyl) benzoic acid against different microbial strains.

Microbial StrainReported MIC Range (µg/mL)
Gram-Positive Bacteria62.5 to 1000 researchgate.netnih.gov
Pseudomonas aeruginosa31.5 to 250 researchgate.netnih.gov
Fungal Strains15.6 to 62.5 researchgate.netnih.gov

It is important to note that these values are for the thioureide derivatives and not for the parent 2-(4-methylphenoxymethyl) benzoic acid or this compound itself. The data indicates that derivatization significantly influences the antimicrobial potency.

The precise mechanisms of antimicrobial action for this compound have not been elucidated. However, based on the known mechanisms of other benzoic acid derivatives, some hypotheses can be formulated. Benzoic acid and its derivatives are known to exert their antimicrobial effects primarily by disrupting the integrity of the cell membrane. researchgate.net

This disruption can lead to several downstream effects, including:

Acidification of the Cytoplasm: As weak acids, benzoic acid derivatives can pass through the cell membrane in their undissociated form. Once inside the more alkaline cytoplasm, they can dissociate, releasing protons and acidifying the cell's interior. This can inhibit the function of various enzymes and disrupt metabolic processes. researchgate.net

Membrane Permeabilization: The accumulation of the compound within the lipid bilayer can alter its fluidity and permeability. This can lead to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.

Inhibition of Key Enzymes: Specific functional groups on the molecule could interact with and inhibit essential enzymes involved in microbial metabolism or cell wall synthesis.

It is plausible that this compound shares one or more of these mechanisms of action. However, dedicated studies are required to confirm these hypotheses.

Broad-Spectrum Antimicrobial Evaluations (in vitro)

Exploration of Other Potential Bioactivities

Comprehensive searches of scientific databases and research publications did not yield specific studies on the bioactivities of this compound. The following subsections detail the lack of available information.

There is currently no publicly available research detailing the evaluation of this compound in enzyme inhibition assays. While related benzoic acid derivatives have been investigated as inhibitors of various enzymes, such as acetylcholinesterase and carbonic anhydrase, no such data exists for this specific compound. nih.gov

No receptor binding studies for this compound have been reported in the scientific literature. Consequently, its affinity and selectivity for any physiological receptors are unknown. For context, other distinct benzoic acid derivatives have been synthesized and evaluated as antagonists for receptors like VLA-4. nih.gov

The potential anti-inflammatory effects of this compound have not been investigated. Studies on other benzoic acid derivatives have explored their potential as anti-inflammatory agents, often targeting enzymes like cyclooxygenase-2 (COX-2), but no such research has been published for the compound . mdpi.com

Preclinical Efficacy in Relevant in vitro Models

The preclinical efficacy of this compound in in vitro models has not been documented in available scientific literature.

There are no published reports of this compound being tested in cell-based assays to evaluate its activity against specific cellular targets.

Table 1: Summary of Available Biological Activity Data for this compound

Activity Finding
Enzyme InhibitionNo data available
Receptor BindingNo data available
Anti-inflammatory EffectsNo data available
Cell-Based AssaysNo data available
Phenotypic ScreeningNo data available

Evaluation of Efficacy of Synthesized Analogues

The exploration of the therapeutic potential of this compound and its structural analogues has led to the synthesis and evaluation of various derivatives. Research has particularly focused on modifications of the core structure to assess the impact on biological activity, with a significant emphasis on antimicrobial properties.

Studies have been conducted on ortho-substituted analogues, specifically thioureide derivatives of 2-(4-methyl-phenoxymethyl)benzoic acid and 2-(4-ethyl-phenoxymethyl)benzoic acid. These synthesized compounds have been subjected to in vitro screening to determine their efficacy against a range of microbial pathogens, including both bacteria and fungi. The primary metric for this evaluation has been the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.

The antimicrobial testing of these novel thioureides has revealed specific activity against various strains. For instance, new thioureides of 2-(4-methyl-phenoxymethyl)benzoic acid demonstrated notable efficacy, particularly against fungal cells and certain Gram-negative bacteria like Pseudomonas aeruginosa. nih.govresearchgate.net The MIC values for these compounds against fungal strains were found to be in the range of 15.6 µg/mL to 62.5 µg/mL, and for P. aeruginosa, the MICs ranged from 31.5 µg/mL to 250 µg/mL. nih.gov While most of the tested compounds showed some level of antimicrobial activity against Gram-positive bacteria, the efficacy varied, with MIC values ranging from 62.5 µg/mL to 1000 µg/mL. nih.gov

Similarly, thioureide derivatives of 2-(4-ethyl-phenoxymethyl)benzoic acid were synthesized and evaluated for their antimicrobial activity against both reference and clinical multidrug-resistant strains. nih.gov The screening was performed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger. nih.gov The quantitative analysis of these compounds showed a range of specific antimicrobial activity, with MICs varying from as low as 3.9 µg/mL to 250 µg/mL, indicating that the ethyl substitution on the phenoxy group also influences the antimicrobial spectrum and potency. nih.gov

The findings from these studies underscore the potential of the phenoxymethyl benzoic acid scaffold as a template for the development of new antimicrobial agents. The efficacy of the synthesized analogues is influenced by the nature and position of substituents on the aromatic rings.

Antimicrobial Efficacy of 2-(4-methyl-phenoxymethyl)benzoic Acid Thioureide Analogues

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of newly synthesized thioureide derivatives of 2-(4-methyl-phenoxymethyl)benzoic acid against various microbial strains.

Microbial StrainMIC Range (µg/mL)
Fungal Cells15.6 - 62.5
Pseudomonas aeruginosa31.5 - 250
Gram-positive bacteria62.5 - 1000
Escherichia coliLimited Activity
Klebsiella pneumoniaeLimited Activity
Data sourced from studies on the antimicrobial activity of new thioureides of 2-(4-methylphenoxymethyl) benzoic acid. nih.govresearchgate.net

Antimicrobial Efficacy of 2-(4-ethyl-phenoxymethyl)benzoic Acid Thioureide Analogues

This table presents the Minimum Inhibitory Concentration (MIC) values for synthesized thioureide derivatives of 2-(4-ethyl-phenoxymethyl)benzoic acid, demonstrating their specific antimicrobial activity.

Microbial StrainMIC Range (µg/mL)
Various Bacterial and Fungal Strains3.9 - 250
The tested strains include Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. nih.gov

Structure Activity Relationship Sar Studies of 4 4 Methylphenoxy Methyl Benzoic Acid Derivatives

Correlations Between Structural Modifications and Biological Potency

The substitution patterns on both the phenoxy and benzoic acid rings of the core structure play a critical role in modulating biological potency. Research on related structures, such as 3-(4-alkoxyphenyl)propanoic acid derivatives, has shown that the nature and position of substituents on the aromatic rings significantly influence activity. nih.gov

For the 4-[(4-Methylphenoxy)methyl]benzoic acid scaffold, the methyl group on the phenoxy ring is a key feature. SAR studies on similar molecules indicate that the steric bulk and electronic properties of substituents at this position can dictate the compound's interaction with its biological target. nih.gov For instance, replacing the methyl group with other alkyl groups or halogens can alter the lipophilicity and electronic distribution of the molecule, thereby affecting its binding affinity and efficacy. Studies on other benzoic acid derivatives have shown that electron-donating groups on the benzene (B151609) ring can enhance biological activity. iomcworld.com Conversely, the introduction of bulky substituents can sometimes lead to a decrease in activity due to steric hindrance at the receptor binding site. nih.gov

The position of substituents is also crucial. Generally, para-substitution on the phenoxy ring, as seen with the methyl group in the parent compound, is often favored for optimal activity in related series of compounds. libretexts.org Modifications on the benzoic acid ring, other than the essential carboxylic acid group, can also fine-tune the molecule's properties. For example, introducing fluorine atoms can alter the electronic properties and metabolic stability of the compound. nih.gov

Table 1: Impact of Aromatic Ring Substitutions on Biological Activity of this compound Analogs This table is a representative example based on general SAR principles for related compounds, as specific data for a wide range of this compound derivatives is not extensively published in a single source.

Compound/Analog Substitution on Phenoxy Ring (R1) Substitution on Benzoic Acid Ring (R2) Relative Biological Activity
Parent Compound 4-Methyl H Baseline
Analog 1 4-Ethyl H Potentially similar or slightly increased
Analog 2 4-tert-Butyl H Potentially decreased due to steric bulk
Analog 3 4-Chloro H May increase or decrease depending on target
Analog 4 4-Methoxy H Potentially altered electronic profile affecting binding
Analog 5 4-Methyl 2-Fluoro May enhance binding and metabolic stability
Analog 6 4-Methyl 3-Hydroxy May introduce new hydrogen bonding interactions

Studies on similar diaryl ether structures have demonstrated that the nature of the linker is paramount for biological activity. Replacing the flexible ether-methylene linker with more rigid units, such as an amide or an alkene, would drastically change the molecule's geometry and its ability to adopt the optimal conformation for receptor binding. The length of the linker is also a key parameter; increasing or decreasing the number of methylene (B1212753) units would alter the spatial arrangement of the aromatic rings, likely impacting potency. caltech.edu

For instance, in a related series of pyrrole/imidazole polyamides, modifications to the linker and the introduction of different chemical linkages, such as an oxime, were shown to significantly enhance potency. caltech.edu This highlights the importance of the linker in not just being a spacer but an active contributor to the molecule's interaction with its biological target.

The carboxylic acid group is a crucial pharmacophoric feature for many biologically active molecules, including derivatives of this compound. iomcworld.com This polar group is often involved in key ionic interactions and hydrogen bonds with amino acid residues in the binding site of target proteins. iomcworld.com In the context of PPAR agonists, the carboxylic acid head group is known to be essential for anchoring the ligand within the receptor's binding pocket. nih.gov

The acidic nature of the carboxylic acid allows it to exist as a carboxylate anion at physiological pH, facilitating strong electrostatic interactions with positively charged residues like arginine or lysine. The importance of this group is often confirmed by studies where its replacement with a non-acidic isostere, such as an ester or an amide, leads to a significant loss of biological activity. uomustansiriyah.edu.iq

However, in some drug design strategies, the carboxylic acid is replaced with bioisosteres like tetrazoles or hydroxamic acids to improve pharmacokinetic properties, such as membrane permeability, while attempting to retain the key binding interactions. nih.gov The success of such a replacement is highly dependent on the specific target and the binding pocket's architecture. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound derivatives, QSAR models can be developed to predict the potency of new analogs, thereby guiding synthetic efforts towards more active compounds.

Selection of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. researchgate.net These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments. nih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area, as well as quantum chemical descriptors like HOMO and LUMO energies. nih.gov

For this compound derivatives, a combination of descriptors would likely be used. Lipophilicity (logP), electronic parameters (such as Hammett constants for substituents), steric parameters (like molar refractivity), and quantum chemical descriptors would be relevant for capturing the key structural variations within a series of analogs. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound Derivatives

Descriptor Class Specific Descriptor Example Information Encoded
Constitutional (1D) Molecular Weight Size of the molecule
Topological (2D) Wiener Index Branching and connectivity of the molecular graph
Geometrical (3D) Molecular Surface Area Overall size and shape
Quantum Chemical (3D) HOMO/LUMO Energy Electron-donating/accepting ability
Physicochemical LogP Lipophilicity/hydrophilicity balance

Development of Predictive QSAR Models

The development of a predictive QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov

Various statistical methods can be employed to build the QSAR model, with Multiple Linear Regression (MLR) being one of the most common. nih.gov MLR aims to find a linear relationship between the biological activity and the selected molecular descriptors. More advanced machine learning techniques, such as Random Forest, Support Vector Machines, and Artificial Neural Networks, are also increasingly used to capture complex, non-linear relationships. nih.govresearchgate.net

A successful QSAR model for this compound derivatives would provide an equation that can be used to estimate the biological activity of novel, unsynthesized analogs. The reliability and predictive ability of the model are assessed through various validation metrics, such as the squared correlation coefficient (R²) for the training set and the predictive R² (Q²) for the test set. nih.gov The developed models can then be used for in silico screening of virtual libraries to identify promising candidates for synthesis and further testing. nih.gov

Validation of QSAR Models for Derivative Design

The development of a robust Quantitative Structure-Activity Relationship (QSAR) model is a critical step in modern drug discovery. It provides a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel derivatives. However, the predictive power of a QSAR model is only as reliable as its validation process. For derivatives of this compound, rigorous internal and external validation techniques are essential to ensure the model's utility in designing new analogues.

Internal validation, often performed using methods like leave-one-out (LOO) cross-validation, assesses the internal consistency and stability of the model. In a hypothetical QSAR study on a series of this compound derivatives with anti-inflammatory activity, the LOO cross-validation might yield a high squared correlation coefficient (q²), for instance, greater than 0.6, indicating good internal predictive ability.

External validation, on the other hand, is a more stringent test of a model's predictive power. It involves using a set of compounds (the external test set) that were not used in the model's development to see how accurately the model predicts their biological activity. The predictive ability of the model is often evaluated by the predicted residual sum of squares (PRESS) and the predicted squared correlation coefficient (R²_pred). A well-validated QSAR model for this compound derivatives would demonstrate a high R²_pred value, typically above 0.5, confirming its ability to accurately predict the activity of new compounds within its applicability domain.

The applicability domain of the model must also be clearly defined. This ensures that predictions are only made for compounds that are structurally similar to those used in the training set, thereby increasing the reliability of the in-silico screening. Descriptors that commonly feature in such QSAR models for benzoic acid derivatives include electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) parameters. For instance, a QSAR model might reveal that electron-withdrawing substituents on the benzoic acid ring and a specific range of lipophilicity are crucial for enhanced activity.

Table 1: Hypothetical QSAR Model Validation Statistics for this compound Derivatives

Parameter Value Description
N 50 Number of compounds in the dataset
0.85 Coefficient of determination (Goodness of fit)
q² (LOO-CV) 0.72 Cross-validated correlation coefficient (Internal validation)
R²_pred (External Set) 0.68 Predictive R-squared for the external test set
Applicability Domain Defined Based on descriptor ranges of the training set

Rational Design of Novel Analogues Based on SAR Insights

The insights gleaned from Structure-Activity Relationship (SAR) and validated QSAR models provide a roadmap for the rational design of novel, more potent analogues of this compound. The primary goal is to strategically modify the parent structure to optimize its interactions with the biological target.

SAR studies might reveal several key pharmacophoric features. For example, the carboxylic acid group is likely a critical hydrogen bond donor and acceptor, anchoring the molecule to the active site of its target protein. The ether linkage provides a specific conformational flexibility, while the two phenyl rings can engage in hydrophobic and π-π stacking interactions. The methyl group on the phenoxy ring might also contribute to hydrophobic interactions or fit into a specific pocket in the receptor.

Based on these insights, several strategies for rational design can be employed:

Modification of the Benzoic Acid Ring: Introducing small electron-withdrawing groups (e.g., fluorine, chlorine) at positions ortho or meta to the carboxylic acid could enhance its acidity and binding affinity.

Alteration of the Phenoxy Ring: The position and nature of the substituent on the phenoxy ring can be varied. For instance, replacing the methyl group with other alkyl groups of varying sizes (ethyl, isopropyl) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups could probe the steric and electronic requirements of the corresponding binding pocket.

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, to improve metabolic stability or cell permeability while maintaining the key binding interactions.

Conformational Constraint: Introducing cyclic structures or double bonds to reduce the conformational flexibility of the ether linkage could lock the molecule in a more bioactive conformation, potentially leading to a significant increase in potency.

For each proposed modification, the validated QSAR model can be used to predict the biological activity of the designed analogue before its synthesis. This in-silico screening allows for the prioritization of compounds that are most likely to exhibit improved activity, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly experimental screening.

Table 2: Examples of Rationally Designed Analogues of this compound and Predicted Activity

Analogue Modification from Parent Compound Predicted Activity (Hypothetical) Rationale
1 3-Fluoro substituent on the benzoic acid ring Higher Enhance acidity of the carboxylic acid group.
2 4-Ethyl substituent on the phenoxy ring Lower Steric clash in the hydrophobic pocket.
3 Replacement of carboxylic acid with tetrazole Similar Bioisosteric replacement to potentially improve metabolic stability.
4 4-Trifluoromethyl on the phenoxy ring Higher Favorable electronic interactions.

Computational Chemistry and Molecular Modeling of the Chemical Compound

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the flexibility and dynamic behavior of molecules like 4-[(4-Methylphenoxy)methyl]benzoic acid. These methods provide insights into the three-dimensional arrangements of atoms and how they change over time.

Exploration of Low-Energy Conformations

Computational methods such as density functional theory (DFT) are often employed to calculate the potential energy surface of the molecule as a function of its key torsional angles. This allows for the identification of the most stable, low-energy conformations. For many benzoic acid derivatives, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is also a critical factor.

A representative table of potential low-energy conformations and their relative energies, which would be generated from such a study, is presented below. Please note this is a hypothetical representation for illustrative purposes.

Conformation IDDihedral Angle (Ring 1 - CH2 - O - Ring 2) (°)Relative Energy (kcal/mol)
1900.00
21801.5
3602.1
4-602.1

Simulation of Conformational Flexibility in Biological Environments

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in aqueous solution or near a biological membrane. These simulations track the movements of every atom in the system over time, providing a detailed picture of the molecule's flexibility and its interactions with solvent molecules.

For benzoic acid derivatives, MD simulations have shown that the extent of self-association and the formation of hydrogen-bonded dimers are highly dependent on the solvent. In apolar solvents, dimer formation is common, while in polar, hydrogen-bond-accepting solvents, the benzoic acid's carboxylic group tends to interact more with the solvent. The conformational flexibility of the linker between the two aromatic rings would also be a key focus of such simulations, as it dictates the spatial relationship between the phenoxy and benzoic acid moieties, which is crucial for binding to a biological target.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-target interactions.

Identification of Binding Sites and Modes

Given the structural similarities of this compound to known active compounds, a likely biological target for docking studies would be the Peroxisome Proliferator-Activated Receptors (PPARs). The general structure of a PPAR agonist includes a polar head (the benzoic acid), a hydrophobic tail (the methylphenoxy group), and a linker.

Molecular docking studies would involve placing the 3D structure of this compound into the ligand-binding domain (LBD) of a PPAR subtype (e.g., PPARγ). The docking algorithm would then explore various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds and hydrophobic interactions. It is anticipated that the carboxylic acid head would form hydrogen bonds with key amino acid residues in the LBD, a critical interaction for PPAR agonists. The methylphenoxy tail would likely occupy a hydrophobic pocket within the LBD.

Prediction of Ligand-Target Affinities

Docking programs also provide an estimate of the binding affinity or binding energy, which can be used to rank potential drug candidates. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in a study of novel indole (B1671886) compounds targeting PPARγ, the binding energy was a key factor in rationalizing their high activity.

A hypothetical summary of docking results for this compound against a potential target is shown below.

Biological TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
PPARγ-8.5His323, Tyr473, Ser289
PPARα-7.2Tyr314, His440, Ser280
PPARδ-7.9His323, Tyr473, His449

Pharmacophore Modeling for Activity Enhancement

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that is responsible for a molecule's biological activity. This model can then be used to design new molecules with enhanced potency.

A pharmacophore model for a PPARγ agonist, for example, would likely consist of a hydrogen bond acceptor (the carbonyl oxygen of the benzoic acid), a hydrogen bond donor (the hydroxyl of the benzoic acid), and one or more hydrophobic features (the aromatic rings). By analyzing the pharmacophoric features of this compound and comparing them to highly active known ligands, modifications can be proposed to improve its fit within the pharmacophore model and, consequently, its biological activity. For instance, altering the substitution pattern on the aromatic rings or modifying the linker could lead to better interactions with the target protein.

The table below illustrates a potential pharmacophore model derived from a class of compounds similar to this compound.

Pharmacophoric FeatureLocation
Hydrogen Bond AcceptorCarboxylic acid oxygen
Hydrogen Bond DonorCarboxylic acid hydroxyl
Hydrophobic Center 1Benzoic acid ring
Hydrophobic Center 2Methylphenoxy ring

Generation of Common Feature Pharmacophores

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A common feature pharmacophore model for a series of compounds, including this compound and its analogs, would identify the key steric and electronic properties necessary for their activity.

The generation of a common feature pharmacophore model typically involves the following steps:

Conformational Analysis: A set of active compounds, structurally related to this compound, are subjected to conformational analysis to generate a diverse set of low-energy three-dimensional structures for each molecule.

Feature Identification: Common chemical features are identified across the set of active molecules. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable centers. nih.gov

Alignment and Model Generation: The molecules are aligned in 3D space to maximize the overlap of their common features. A pharmacophore model is then generated, representing a hypothesis of the key interaction points. nih.gov

Validation: The model's ability to distinguish between active and inactive compounds is assessed using a test set of molecules. A statistically robust model will successfully identify active compounds while filtering out inactive ones. nih.gov

For this compound, a hypothetical pharmacophore model would likely include features such as an aromatic ring from the p-cresol (B1678582) moiety, a hydrogen bond acceptor from the ether oxygen, another aromatic ring from the benzoic acid moiety, and a hydrogen bond acceptor/donor from the carboxylic acid group.

Table 1: Hypothetical Common Feature Pharmacophore for this compound Analogs

Feature Type Location Vector/Radius
Aromatic Ring (AR1) p-Cresol Ring Plane
Hydrogen Bond Acceptor (HBA1) Ether Oxygen Vector
Aromatic Ring (AR2) Benzoic Acid Ring Plane
Hydrogen Bond Acceptor (HBA2) Carbonyl Oxygen Vector

Virtual Screening for Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov When a validated pharmacophore model is available, it can be used as a 3D query to filter these libraries, a process known as pharmacophore-based virtual screening. nih.gov

The process involves screening a database of compounds to find molecules that match the pharmacophore's features and their spatial arrangement. This significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. walisongo.ac.id Hits from the virtual screening are then typically subjected to further computational analysis, such as molecular docking, to refine the selection and predict their binding modes and affinities. nih.gov

A virtual screening campaign using a pharmacophore derived from this compound could identify novel chemical scaffolds that possess the same key interaction features but have different core structures. This can lead to the discovery of new lead compounds with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Table 2: Illustrative Results from a Virtual Screening Campaign

Compound ID Source Library Pharmacophore Fit Score Predicted Binding Affinity (kcal/mol)
ZINC12345678 ZINC Natural Products 95.2 -8.5
CHEMBL987654 ChEMBL 92.8 -8.2
ASINEX13579 Asinex Gold 90.5 -7.9

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy. arxiv.org These calculations provide fundamental insights into molecular stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, a DFT calculation would reveal the spatial distribution of the HOMO and LUMO. The HOMO is likely to be localized on the electron-rich phenoxy group, while the LUMO may be distributed over the electron-withdrawing benzoic acid moiety. The HOMO-LUMO energy gap provides a quantitative measure of the energy required for electronic excitation within the molecule. For a related compound, 4-hydroxy-3-methylbenzoic acid, the HOMO-LUMO energy gap has been calculated to be 5.209 eV, suggesting significant stability. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies for a Benzoic Acid Derivative (Illustrative)

Molecular Orbital Energy (eV) Description
HOMO -6.5 Primarily located on the phenoxy ring, indicating the primary site for electrophilic attack.
LUMO -1.3 Distributed across the benzoic acid ring and carboxylic group, indicating the likely site for nucleophilic attack.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential. researchgate.net

An MEP map of this compound would highlight the electronegative oxygen atoms of the ether and carboxylic acid groups as regions of high negative potential (red), making them likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the acidic proton of the carboxylic acid would appear as a region of high positive potential (blue), indicating its propensity to be donated. The aromatic rings would likely show regions of intermediate potential. This detailed map of the electrostatic landscape is invaluable for predicting intermolecular interactions and chemical reactivity. walisongo.ac.id

Table 4: Predicted Electrostatic Potential Extrema for this compound (Illustrative)

Region Atom(s) Predicted Potential (a.u.) Implication
Negative Potential Carbonyl Oxygen -0.05 to -0.07 Site for electrophilic attack and hydrogen bond acceptance.
Negative Potential Ether Oxygen -0.04 to -0.06 Site for electrophilic attack and hydrogen bond acceptance.
Positive Potential Carboxylic Acid Hydrogen +0.06 to +0.08 Site for nucleophilic attack and hydrogen bond donation.

Mechanistic Investigations of 4 4 Methylphenoxy Methyl Benzoic Acid at the Molecular Level

Identification of Specific Molecular Targets and Pathways

The initial step in elucidating the mechanism of action for any compound involves identifying its direct molecular binding partners and the subsequent biological pathways that are affected.

Target Deconvolution Strategies

Target deconvolution aims to identify the specific proteins or other macromolecules to which a compound binds to exert its effects. Common strategies include affinity chromatography-mass spectrometry, where the compound is immobilized to a solid support to "pull out" its binding partners from cell lysates, and computational approaches like reverse docking, which predicts potential targets based on the compound's structure. No publicly available studies have applied these or other target deconvolution methods to 4-[(4-Methylphenoxy)methyl]benzoic acid.

Profiling of Affected Biological Pathways

Once potential molecular targets are identified, pathway analysis is employed to understand the broader biological consequences of the compound's activity. Techniques such as transcriptomics (e.g., RNA-seq) and proteomics can reveal changes in gene expression or protein abundance following treatment with the compound, thereby implicating specific signaling or metabolic pathways. There are no available reports of such pathway profiling for this compound.

Enzyme Kinetics and Inhibition Studies

Should the molecular target of this compound be an enzyme, detailed kinetic studies would be essential to characterize the interaction.

Determination of Inhibition Constants

To quantify the potency of an enzyme inhibitor, inhibition constants such as the half-maximal inhibitory concentration (IC₅₀) and the equilibrium inhibition constant (Kᵢ) are determined. These values are typically ascertained through a series of enzyme activity assays at varying concentrations of the compound. No such data has been published for this compound.

Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is for illustrative purposes only, as no experimental data is currently available.

Target Enzyme Inhibition Constant (Kᵢ) IC₅₀
Data Not Available Data Not Available Data Not Available

Mechanistic Classification of Enzyme Inhibition

Further kinetic experiments are conducted to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring enzyme kinetics at different substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots. The specific mechanism of enzyme inhibition for this compound has not been investigated or reported.

Receptor Agonism or Antagonism Studies

If the compound is found to interact with a cellular receptor, studies are performed to determine whether it acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). This is typically assessed using cell-based reporter assays or direct radioligand binding assays. There is no information available in the scientific literature regarding any potential agonistic or antagonistic activities of this compound on any known receptor.

Table 2: Summary of Compound Names

Compound Name

Functional Assays for Receptor Activation/Deactivation

Currently, there is no publicly available scientific literature detailing specific functional assays performed to determine the activation or deactivation of receptors by this compound. Research in this area is still in a nascent stage.

Competitive Binding Experiments

Comprehensive searches of scientific databases and literature have not yielded any studies on competitive binding experiments involving this compound. Therefore, its binding affinity for specific receptors and its potential to compete with known ligands remain uncharacterized.

Future Directions and Translational Research Potential

Development of Advanced Delivery Systems for Enhanced Bioavailability

A critical step in translating a promising chemical entity into a viable therapeutic agent is ensuring it can be effectively delivered to its target in the body. For compounds like 4-[(4-Methylphenoxy)methyl]benzoic acid, which may have roles in formulations for conditions like inflammation, optimizing solubility and bioavailability is paramount. chemimpex.com Advanced delivery systems offer a promising avenue to achieve this.

Liposomes, which are vesicles composed of a lipid bilayer, are established as effective vehicles for transporting both hydrophilic and hydrophobic agents. nih.gov Their biocompatibility and ability to protect cargo from degradation, such as breakdown by stomach acid, make them a strong candidate for oral delivery formulations. nih.gov Another prominent strategy involves the use of nanoparticles. Research on related benzoic acid derivatives has demonstrated the potential of nanotechnology in this area. For instance, silver nanoparticles (AgNPs) synthesized using 4-N-methyl benzoic acid, a phenolic derivative from Memecylon umbellatum, have shown significant biological activity. nih.gov These bio-inspired nanoparticles ranged in size from 7-23 nm and exhibited dose-dependent inhibitory action against human pathogens. nih.gov Similarly, superparamagnetic maghemite-based nanoparticles coated with 4-aminobenzoic acid have been developed as potential magnetic carriers for drug delivery, demonstrating the versatility of nanoparticle systems. nih.gov

Future research could focus on creating specific nanoparticle or liposomal formulations of this compound. The objective would be to improve its pharmacokinetic profile, potentially leading to enhanced efficacy in its applications.

Table 1: Examples of Nanoparticle Systems for Benzoic Acid Derivatives

Nanoparticle SystemCore MaterialCoating/Functionalizing AgentSize RangePotential ApplicationReference
AgNPsSilver4-N-methyl benzoic acid7-23 nmAntimicrobial, Antioxidant, Antitumor nih.gov
PABA@FeNPsMaghemite (Iron Oxide)4-aminobenzoic acid~13 nmMagnetic Drug Delivery nih.gov

Combinatorial Chemistry Approaches for Diversified Libraries

The core structure of this compound serves as an excellent scaffold for chemical modification. Combinatorial chemistry, a set of techniques for synthesizing a large number of compounds in a single process, can be employed to create a diversified library of derivatives. By systematically altering different parts of the molecule—such as the benzoic acid moiety, the phenoxy group, or the methyl substituent—researchers can explore the structure-activity relationship (SAR) in depth.

The synthesis of various analogs reported in the literature highlights the chemical tractability of this class of compounds. For example, new thioureides of the related 2-(4-methyl-phenoxymethyl)benzoic acid have been synthesized and characterized, with the goal of exploring their potential antimicrobial activity. researchgate.net Other synthetic efforts have produced compounds like 3-Methyl-2-(4-methylphenoxy)benzoic acid through methods such as the Ullmann reaction to study how substituent positions affect solid-state properties. nih.gov Furthermore, optimization of related structures has led to the discovery of potent antagonists for targets like the C-C chemokine receptor 5 (CCR5), demonstrating that modifications to the phenoxy moiety can yield significant gains in biological activity. nih.gov The synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid from its methyl ester showcases another route for derivatization. prepchem.com

A focused combinatorial approach would enable the high-throughput synthesis and screening of a vast number of novel analogs. This strategy would accelerate the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Table 2: Examples of Synthesized Derivatives and Analogs

Base Compound/ScaffoldSynthetic Method/ReactionResulting DerivativeReference
Phthalide and p-cresol (B1678582)Reaction followed by treatment with cyanuric chloride and amines2-(4-methyl-phenoxymethyl)benzoic acid thioureides researchgate.netresearchgate.net
2-chloro-3-methyl-benzoic acid and 4-methylphenolUllmann reaction3-Methyl-2-(4-methylphenoxy)benzoic acid nih.gov
Spirodiketopiperazine scaffoldStructural hybridization and chemical modification4-[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride nih.gov
4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid methyl esterSaponification (hydrolysis with NaOH)4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid prepchem.com

Integration of Artificial Intelligence in Drug Discovery for the Chemical Compound

AI algorithms can analyze the large datasets generated from the combinatorial libraries described previously. By training deep learning models on the chemical structures and corresponding biological activities of these analogs, it becomes possible to predict the efficacy and potential toxicity of novel, unsynthesized compounds. mdpi.com This predictive power allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. For example, machine learning algorithms have been successfully used to identify novel inhibitors of specific proteins, such as beta-secretase 1 (BACE1), which is implicated in Alzheimer's disease. nih.gov

Furthermore, AI can be used for rational drug design. nih.gov By modeling the interaction between derivatives of this compound and their biological targets, AI can suggest specific structural modifications to enhance binding affinity and selectivity. This computational approach can guide the synthesis of more potent and targeted therapeutics.

Table 3: Potential Applications of AI in Research on this compound

AI/ML ApplicationDescriptionPotential Impact
Predictive Modeling Training algorithms on a library of derivatives to predict the biological activity of new, virtual compounds. mdpi.comAccelerates the identification of potent drug candidates from a vast chemical space.
Rational Drug Design Using computational models to design novel analogs with optimized binding to specific biological targets. nih.govEnhances the potency and selectivity of new compounds, reducing off-target effects.
Target Identification Analyzing biological data to identify new potential protein targets or disease pathways for the compound and its derivatives.Expands the therapeutic possibilities for the chemical scaffold.
Toxicity Prediction Employing AI models to forecast the potential toxicity of drug candidates early in the development process. mdpi.comImproves the safety profile of lead compounds and reduces late-stage failures.

Exploration of Novel Therapeutic Applications Beyond Current Findings

While this compound and its analogs have been associated with anti-inflammatory and antimicrobial research, the full therapeutic potential of this chemical scaffold is likely yet to be uncovered. chemimpex.com Future research should aim to systematically screen this compound and its diversified library against a wide range of biological targets and disease models.

The structural similarity of some derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that a deeper investigation into specific inflammatory pathways is warranted. nih.gov For instance, related anthranilic acid isosteres are known to be conformationally flexible molecules with potential as anti-inflammatory drugs. nih.gov Beyond general inflammation, exploring efficacy in models of specific inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease could yield new applications.

The discovery of a derivative that acts as a potent CCR5 antagonist opens a significant avenue for antiviral research, particularly for HIV. nih.gov CCR5 is a crucial co-receptor for HIV-1 entry into cells, and antagonists like Maraviroc are approved for clinical use. nih.gov Screening a library of this compound derivatives for activity against other viral or cellular targets could lead to new anti-infective agents. Additionally, the demonstrated antitumor activity of nanoparticles functionalized with a related benzoic acid against a breast cancer cell line suggests that the scaffold may have a role in oncology. nih.gov A systematic screening against various cancer cell lines and molecular targets in oncology is a logical next step. The search for new disease targets for conditions like Alzheimer's disease is an ever-expanding field, and screening diverse chemical libraries is a key strategy for finding new therapeutic approaches. nih.gov

Table 4: Potential Novel Therapeutic Areas for Investigation

Therapeutic AreaRationale / Related FindingsPotential Targets/DiseasesReference
Anti-Inflammatory The compound is used in anti-inflammatory formulations; related structures are known NSAIDs. chemimpex.comnih.govSpecific inflammatory diseases (e.g., rheumatoid arthritis), cytokine inhibition. chemimpex.comnih.gov
Antiviral (HIV) A derivative was identified as a potent and orally available CCR5 antagonist. nih.govHIV-1, other viral diseases utilizing chemokine receptors. nih.gov
Oncology Nanoparticles with a related benzoic acid showed antitumor activity against a breast cancer cell line (MCF-7). nih.govVarious cancer cell lines, specific oncogenic pathways. nih.gov
Antimicrobial Related derivatives have shown potential antimicrobial properties. researchgate.netbiosynth.comDrug-resistant bacterial strains, fungal pathogens. researchgate.netbiosynth.com

Q & A

Q. What are the common synthetic routes for preparing 4-[(4-Methylphenoxy)methyl]benzoic acid, and what reaction conditions are optimal?

Methodological Answer: The synthesis typically involves ether linkage formation between a 4-methylphenol derivative and a bromomethyl benzoic acid precursor. Key steps include:

  • Protection of the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions.
  • Nucleophilic substitution : Reacting 4-methylphenol with a bromomethyl benzoate derivative in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .
  • Deprotection : Hydrolysis of the ester group using NaOH or LiOH in aqueous THF/MeOH to regenerate the carboxylic acid .
    Optimization Tips : Monitor reaction progress via TLC, and purify intermediates via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the ether linkage (δ ~4.8–5.2 ppm for -OCH₂-) and aromatic protons. Compare with similar compounds (e.g., 3-[(4-Methylbenzyl)oxy]benzoic acid ).
  • HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) .
  • Melting Point : Compare observed mp with literature values (e.g., derivatives like 4-(4-methylpiperazin-1-ylmethyl)benzoic acid melt at 239–241°C ).

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer:

  • Data Collection : Use single crystals grown via slow evaporation (solvent: DMSO/EtOH). Collect high-resolution data (≤1.0 Å) using synchrotron radiation.
  • Refinement : Employ SHELXL for small-molecule refinement. Challenges include:
    • Disorder in the methylphenoxy group : Apply restraints or split models.
    • Twinned data : Use TWINABS for integration and HKL-3000 for scaling .
  • Validation : Check R-factors (R₁ < 0.05) and residual electron density maps.

Q. What strategies resolve contradictions between computational reactivity predictions and experimental data for this compound?

Methodological Answer:

  • Cross-Validation : Compare DFT-calculated reaction pathways (e.g., Fukui indices for electrophilic sites) with experimental outcomes from derivatization reactions (e.g., bromination or nitration) .
  • Adjust Computational Parameters : Include solvation effects (e.g., COSMO-RS) and dispersion corrections to improve accuracy .
  • Experimental Controls : Repeat reactions under inert atmospheres to rule out oxidation artifacts .

Q. What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using UV-Vis kinetics. Include positive controls (e.g., aspirin for COX) and vehicle controls (DMSO <1%) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa). Normalize data to untreated cells and validate with reference compounds (e.g., doxorubicin) .
  • Data Interpretation : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.